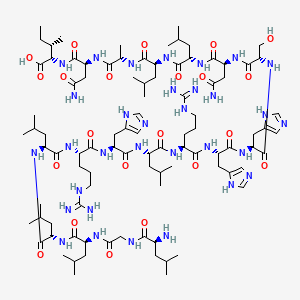![molecular formula C25H35NO3 B12368227 (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route typically starts with the cyclization of a suitable precursor, followed by the introduction of the pyridin-2-ylmethyl group and the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound with high purity and efficiency, suitable for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to form saturated derivatives.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and molecular interactions.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological processes and interactions with biomolecules.
Medicine: The compound’s biological activity can be explored for potential therapeutic applications, such as drug development and disease treatment.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-2-ylmethyl group can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents and functional groups. Examples include:
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(phenylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(methyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
Uniqueness
The uniqueness of (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol lies in its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C25H35NO3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C25H35NO3/c1-23-11-10-21(27)22(28)20(23)7-6-17-18(23)8-12-24(2)19(17)9-13-25(24,29)15-16-5-3-4-14-26-16/h3-5,7,14,17-19,21-22,27-29H,6,8-13,15H2,1-2H3/t17-,18+,19+,21+,22-,23-,24+,25-/m1/s1 |
Clave InChI |
VOJCRCXJCNNVLD-NKYSGMRHSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@H](C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC5=CC=CC=N5)O)C)O)O |
SMILES canónico |
CC12CCC(C(C1=CCC3C2CCC4(C3CCC4(CC5=CC=CC=N5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
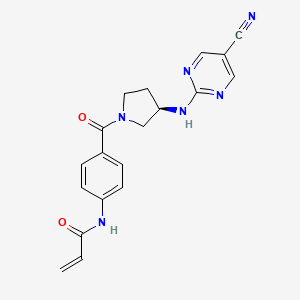
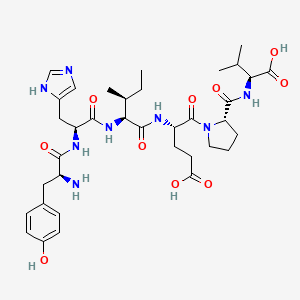


![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)

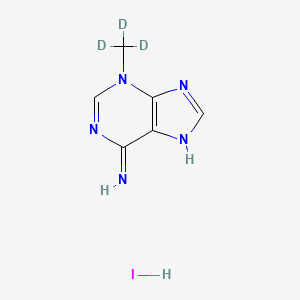
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
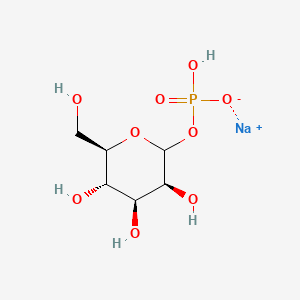
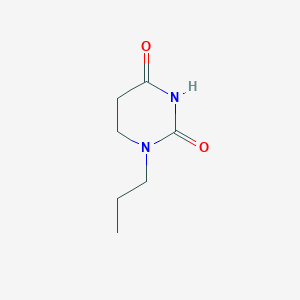
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
